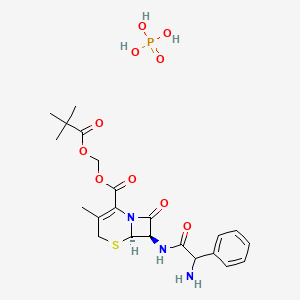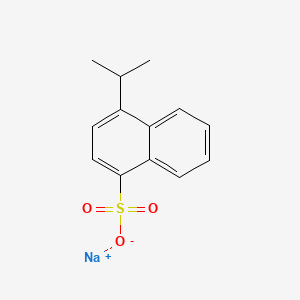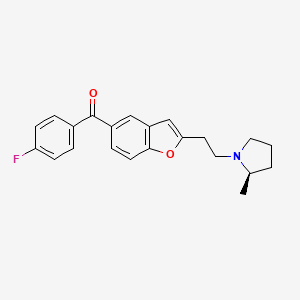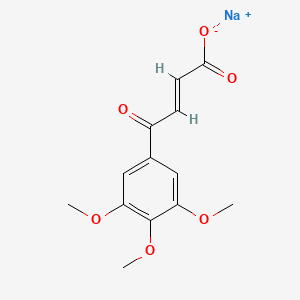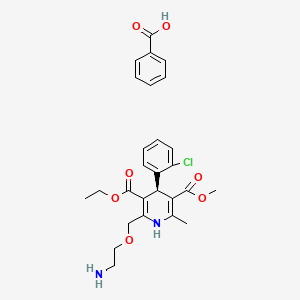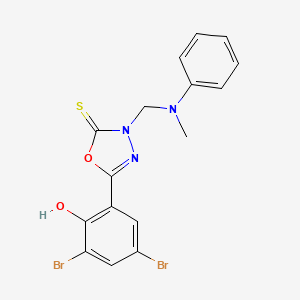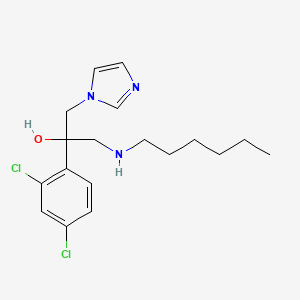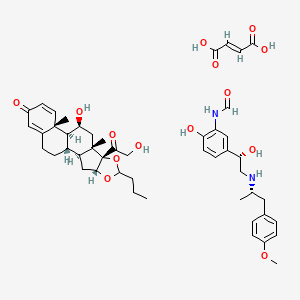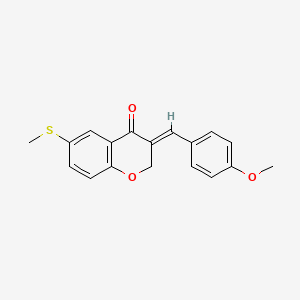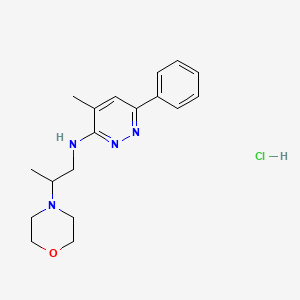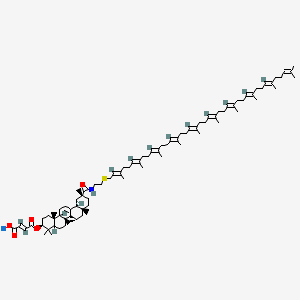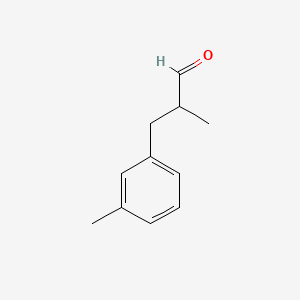
2-Methyl-3-(m-tolyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(m-tolyl)propanal is an organic compound with the molecular formula C11H14O. It is a branched-chain aldehyde that is often used in the flavor and fragrance industry due to its pleasant aroma. This compound is also known for its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-(m-tolyl)propanal can be synthesized through several methods. One common approach involves the biotransformation of 2-methyl cinnamaldehyde using recombinant strains of Saccharomyces cerevisiae. This method utilizes the reduction of 2-methyl cinnamaldehyde to produce optically pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of microbial biotransformations. These processes are favored due to their high enantioselectivity and environmentally friendly nature. The use of whole cells of Saccharomyces cerevisiae for the reduction of 2-methyl cinnamaldehyde is a notable example .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(m-tolyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: Reactions at the benzylic position, such as free radical bromination, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: N-bromosuccinimide (NBS) is often used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: 2-Methyl-3-(m-tolyl)propanoic acid.
Reduction: 2-Methyl-3-(m-tolyl)propanol.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
2-Methyl-3-(m-tolyl)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(m-tolyl)propanal involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is crucial for its role in metabolic pathways and its interactions with enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-phenylpropanal
- 2-Methyl-3-(o-tolyl)propanal
- 3-Methylbutanal
Uniqueness
2-Methyl-3-(m-tolyl)propanal is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its branched-chain structure and the presence of the m-tolyl group contribute to its unique aroma and reactivity compared to other similar compounds .
Properties
CAS No. |
119052-83-4 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methyl-3-(3-methylphenyl)propanal |
InChI |
InChI=1S/C11H14O/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,8,10H,7H2,1-2H3 |
InChI Key |
MPZIDVUOWCUWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


